Carbonodithioic acid, S-methyl O-(2-methylpropyl) ester
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Overview
Description
O-isobutyl S-methyl carbonodithioate: is a chemical compound known for its role in various polymerization processes. It is a type of xanthate, which is a class of organosulfur compounds. These compounds are often used as reagents in the synthesis of other chemicals and have applications in industries such as mining and polymer production.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-isobutyl S-methyl carbonodithioate typically involves the reaction of carbon disulfide with an alcohol and a base. For instance, the reaction of isobutyl alcohol with carbon disulfide in the presence of a base like sodium hydroxide can yield the desired compound. The reaction conditions often require controlled temperatures and specific solvents to ensure the proper formation of the product .
Industrial Production Methods: In industrial settings, the production of O-isobutyl S-methyl carbonodithioate may involve large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and can be optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions: O-isobutyl S-methyl carbonodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiols or other sulfur-containing compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted xanthates depending on the nucleophile used.
Scientific Research Applications
O-isobutyl S-methyl carbonodithioate has several applications in scientific research:
Mechanism of Action
The mechanism by which O-isobutyl S-methyl carbonodithioate exerts its effects involves its ability to form stable complexes with metals and other compounds. This property makes it useful in various chemical reactions and industrial processes. The molecular targets and pathways involved include interactions with metal ions and participation in redox reactions .
Comparison with Similar Compounds
- O-ethyl S-methyl carbonodithioate
- O-butyl S-methyl carbonodithioate
- O-isopropyl S-methyl carbonodithioate
Comparison: O-isobutyl S-methyl carbonodithioate is unique due to its specific isobutyl group, which can influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may offer different solubility, stability, and reactivity profiles, making it suitable for specific applications in polymerization and industrial processes .
Properties
CAS No. |
69943-68-6 |
---|---|
Molecular Formula |
C6H12OS2 |
Molecular Weight |
164.3 g/mol |
IUPAC Name |
O-(2-methylpropyl) methylsulfanylmethanethioate |
InChI |
InChI=1S/C6H12OS2/c1-5(2)4-7-6(8)9-3/h5H,4H2,1-3H3 |
InChI Key |
HAWQDXROBHHWFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=S)SC |
Origin of Product |
United States |
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